3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Overview
Description
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a chemical compound with the molecular formula C9H6ClF6NO and a molecular weight of 293.59 g/mol . It is characterized by the presence of a chloro group and a hexafluoropropoxy group attached to an aniline ring. This compound is used in various scientific research applications and industrial processes.
Scientific Research Applications
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
The compound contains an aniline group, which is a common moiety in many pharmaceuticals and can interact with various biological targets. Without specific studies, it’s hard to predict the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Anilines often act as a hydrogen bond donor in molecular interactions, which could influence the compound’s activity .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. It would depend on its biological target and how the compound interacts with it .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would need to be determined experimentally. Factors such as its molecular weight and the presence of functional groups like the hexafluoropropoxy group could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline typically involves the reaction of 3-chloroaniline with hexafluoropropanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: A simpler analog with a chloro group attached to an aniline ring.
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline: A similar compound with a hexafluoropropoxy group but without the chloro group.
3-Chloro-4-(trifluoromethoxy)aniline: A compound with a trifluoromethoxy group instead of a hexafluoropropoxy group.
Uniqueness
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unique due to the presence of both a chloro group and a hexafluoropropoxy group, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF6NO/c10-5-3-4(17)1-2-6(5)18-9(15,16)7(11)8(12,13)14/h1-3,7H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSCSQYYUTATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696681 | |
Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100832-66-3 | |
Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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